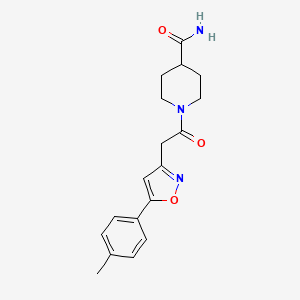
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide, also known as TTX-030, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential therapeutic agent for the treatment of various types of cancer.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the isoxazole ring, followed by the acetylation of piperidine and subsequent coupling with the isoxazole ring. Finally, the carboxamide group is introduced through a coupling reaction.
Starting Materials
4-methylbenzylamine, Ethyl 2-bromoacetate, Hydroxylamine hydrochloride, Sodium hydroxide, Acetic anhydride, Piperidine, 4-aminobutyric acid, N,N'-dicyclohexylcarbodiimide, Dimethylformamide, Triethylamine, Diisopropylethylamine, N,N-Dimethylacetamide, N,N-Dimethylformamide, Chloroform, Methanol, Ethyl acetate, Wate
Reaction
Synthesis of 5-(4-methylphenyl)isoxazole-3-carboxylic acid: 4-methylbenzylamine is reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then treated with hydroxylamine hydrochloride and sodium hydroxide to form the isoxazole ring. The resulting product is then hydrolyzed to form the carboxylic acid., Synthesis of 2-(5-(4-methylphenyl)isoxazol-3-yl)acetic acid: The carboxylic acid is then reacted with acetic anhydride to form the corresponding acetic acid derivative., Synthesis of 1-(2-(5-(4-methylphenyl)isoxazol-3-yl)acetyl)piperidine: Piperidine is acetylated using acetic anhydride and triethylamine. The resulting product is then coupled with the isoxazole ring using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine to form the desired product., Synthesis of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide: The carboxylic acid group is activated using N,N'-dicyclohexylcarbodiimide and reacted with 4-aminobutyric acid in the presence of N,N-dimethylacetamide to form the carboxamide group.
作用机制
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. This results in the induction of apoptosis and the inhibition of tumor growth.
生化和生理效应
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of CK2 substrates, such as AKT and ERK, leading to the inhibition of downstream signaling pathways. 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide also induces the expression of pro-apoptotic proteins, such as BAX and cleaved caspase-3, leading to the induction of apoptosis. In addition, 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide inhibits the migration and invasion of cancer cells, leading to the inhibition of metastasis.
实验室实验的优点和局限性
One of the main advantages of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is its selectivity for CK2, which makes it a promising therapeutic agent for the treatment of cancer. However, one of the limitations of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is its poor solubility, which can affect its bioavailability and efficacy. In addition, 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
未来方向
There are several future directions for the development of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide. One direction is to optimize the synthesis method to improve the solubility and bioavailability of the compound. Another direction is to test the safety and efficacy of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide in clinical trials. In addition, 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide could be tested in combination with other anticancer agents to enhance its efficacy. Finally, the mechanism of action of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide could be further elucidated to identify potential biomarkers for patient selection and to develop strategies for overcoming resistance.
科学研究应用
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has also been shown to enhance the activity of other anticancer agents, such as paclitaxel and cisplatin. In addition, 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has demonstrated a favorable safety profile in preclinical studies.
属性
IUPAC Name |
1-[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-2-4-13(5-3-12)16-10-15(20-24-16)11-17(22)21-8-6-14(7-9-21)18(19)23/h2-5,10,14H,6-9,11H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAFCLJRCKFZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2791005.png)
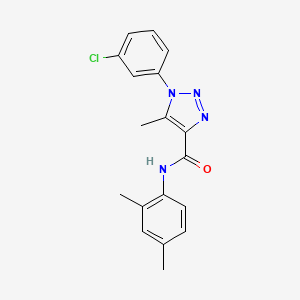
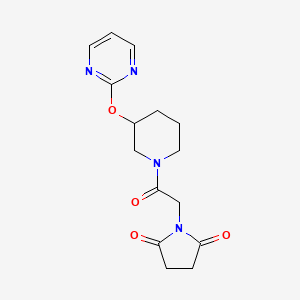
![N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2791009.png)
![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)
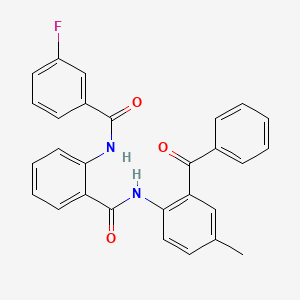
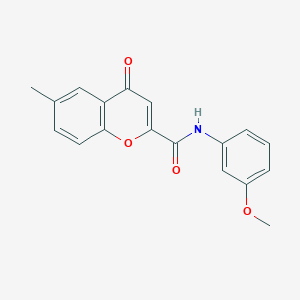
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)
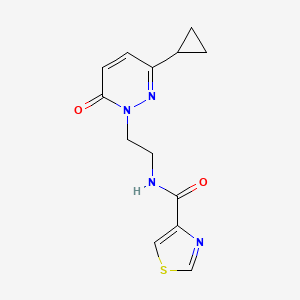
![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)
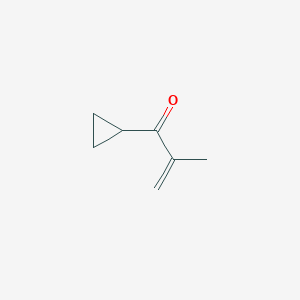
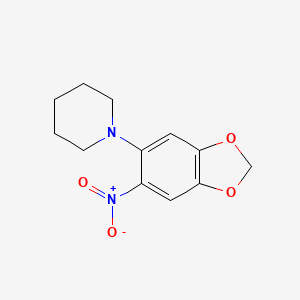
![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)